molecular formula C16H17ClN2O3S B8585443 N-(6-acetyl-2-chloro-3-methoxyphenyl)-4-propan-2-yl-1,3-thiazole-2-carboxamide CAS No. 923289-37-6

N-(6-acetyl-2-chloro-3-methoxyphenyl)-4-propan-2-yl-1,3-thiazole-2-carboxamide

Cat. No.: B8585443
CAS No.: 923289-37-6
M. Wt: 352.8 g/mol
InChI Key: WPFJHHFIIUGIOF-UHFFFAOYSA-N
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Description

N-(6-acetyl-2-chloro-3-methoxyphenyl)-4-propan-2-yl-1,3-thiazole-2-carboxamide is a synthetic organic compound with a complex structure It is characterized by the presence of a thiazole ring, an acetyl group, a chloro substituent, and a methoxy group on a phenyl ring

Preparation Methods

The synthesis of N-(6-acetyl-2-chloro-3-methoxyphenyl)-4-propan-2-yl-1,3-thiazole-2-carboxamide typically involves multiple steps, starting from readily available starting materials. The synthetic route often includes the following steps:

    Formation of the thiazole ring: This can be achieved through the cyclization of appropriate precursors under specific conditions.

    Introduction of the acetyl group: This step involves acetylation reactions using reagents such as acetic anhydride or acetyl chloride.

    Chlorination and methoxylation:

    Final coupling: The final step involves coupling the thiazole ring with the substituted phenyl ring under suitable conditions to form the desired compound.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency.

Chemical Reactions Analysis

N-(6-acetyl-2-chloro-3-methoxyphenyl)-4-propan-2-yl-1,3-thiazole-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chloro and methoxy groups on the phenyl ring can undergo substitution reactions with nucleophiles or electrophiles, leading to the formation of different derivatives.

    Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions to yield corresponding carboxylic acids and amines.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

N-(6-acetyl-2-chloro-3-methoxyphenyl)-4-propan-2-yl-1,3-thiazole-2-carboxamide has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(6-acetyl-2-chloro-3-methoxyphenyl)-4-propan-2-yl-1,3-thiazole-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions with cellular components.

Comparison with Similar Compounds

N-(6-acetyl-2-chloro-3-methoxyphenyl)-4-propan-2-yl-1,3-thiazole-2-carboxamide can be compared with other similar compounds, such as:

    N-(6-acetyl-2-chloro-3-methoxyphenyl)-4-cyclopropyl-1,3-thiazole-2-carboxamide: This compound has a cyclopropyl group instead of an isopropyl group, which may affect its chemical and biological properties.

    N-(6-acetyl-2-chloro-3-methoxyphenyl)-5-isopropylisoxazole-3-carboxamide:

The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse applications in scientific research.

Properties

CAS No.

923289-37-6

Molecular Formula

C16H17ClN2O3S

Molecular Weight

352.8 g/mol

IUPAC Name

N-(6-acetyl-2-chloro-3-methoxyphenyl)-4-propan-2-yl-1,3-thiazole-2-carboxamide

InChI

InChI=1S/C16H17ClN2O3S/c1-8(2)11-7-23-16(18-11)15(21)19-14-10(9(3)20)5-6-12(22-4)13(14)17/h5-8H,1-4H3,(H,19,21)

InChI Key

WPFJHHFIIUGIOF-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CSC(=N1)C(=O)NC2=C(C=CC(=C2Cl)OC)C(=O)C

Origin of Product

United States

Synthesis routes and methods I

Procedure details

N-(6-Acetyl-2-chloro-3-methoxyphenyl)-4-isopropylthiazole-2-carboxamide 217d was synthesized from 1-(2-amino-3-chloro-4-methoxyphenyl)ethanone and compound 214 as a beige solid in 80% yield, according to the procedure as described for compound 217a. 1H NMR (CDCl3, 400 MHz) δ (ppm) 1.47 (s, 3H), 1.48 (s, 3H), 2.57 (s, 3H), 3.34-3.41 (quint, J=6.90 Hz, 1H), 3.98 (s, 3H), 6.86 (d, J=8.48 Hz, 1H), 7.64 (d, J=8.48 Hz, 1H), 8.07 (s, 1H); MS (ESI, EI−) m/z=351 (MH−); MS (ESI, EI+): m/z=353 (MH+).
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Synthesis routes and methods II

Procedure details

The title product 51 was prepared (79%) from (2-amino-3-chloro-4-methoxyphenyl)-(methyl)ketone (50) following the procedure reported for 2′-[[(4-isopropylthiazole-2-yl)(oxo)methyl]amino]-4′-methoxy-3′-methylacetophenone (35): m/z=353 (M+H)+.
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Synthesis routes and methods III

Procedure details

Compound 217d was synthesized from compounds 201g and 214 as a beige solid in 69% yield, according to the procedure as described for compound 217a. MS (ESI, EI+): m/z=354 (MH+).
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